molecular formula C32H63N5O5S B13754078 N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt CAS No. 70682-68-7

N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt

Cat. No.: B13754078
CAS No.: 70682-68-7
M. Wt: 629.9 g/mol
InChI Key: NYVBZUNUTNXUPO-UHFFFAOYSA-N
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Description

N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is a complex organic compound that combines the properties of diethylenetriamine, stearoyl groups, and cyanoethyl groups

Properties

CAS No.

70682-68-7

Molecular Formula

C32H63N5O5S

Molecular Weight

629.9 g/mol

IUPAC Name

N-[2-[2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate

InChI

InChI=1S/C28H53N5O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28(34)32-24-27-33(25-18-21-30)26-23-31-22-17-20-29;1-3-7-9(5,6)8-4-2/h31H,2-19,22-27H2,1H3,(H,32,34);3-4H2,1-2H3

InChI Key

NYVBZUNUTNXUPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNCCC#N.CCOS(=O)(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves multiple steps. The initial step typically includes the reaction of diethylenetriamine with stearoyl chloride to form N-Stearoyl-diethylenetriamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl groups. Finally, the compound is treated with diethyl sulfate to form the diethyl sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt involves its interaction with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The stearoyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: A simpler analog without the stearoyl and cyanoethyl groups.

    N-Stearoyl-diethylenetriamine: Lacks the cyanoethyl groups.

    N,N’-Di(2-cyanoethyl)diethylenetriamine: Lacks the stearoyl groups.

Uniqueness

N-Stearoyl-N’,N’'-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt is unique due to the combination of stearoyl and cyanoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine, diethyl sulfate salt, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Compound Overview

Chemical Structure : The compound consists of a stearoyl group linked to a diethylenetriamine backbone with two cyanoethyl substituents. This structure contributes to its solubility and stability in various biological environments.

Component Description
Stearoyl GroupLong-chain fatty acid that may influence lipid metabolism.
Cyanoethyl GroupsImpart specific reactivity and potential biological activity.
Diethylenetriamine BackboneProvides structural stability and functional versatility.

Biological Activity

Research indicates that N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine exhibits several biological activities linked to its structural components:

  • Lipid Metabolism : The presence of the stearoyl group suggests that the compound may play a role in lipid metabolism and cellular interactions, potentially influencing membrane dynamics and fluidity.
  • Cellular Interactions : Interaction studies have shown that this compound can affect cell membrane properties, which may be beneficial in drug delivery systems or as an adjuvant in therapeutic formulations.
  • Cytotoxicity and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines and antimicrobial properties against certain pathogens. However, specific data on this compound's cytotoxicity remains limited.

Synthesis

The synthesis of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine typically involves several key steps:

  • Formation of Diethylenetriamine Derivative : The initial step involves modifying diethylenetriamine to introduce cyanoethyl groups.
  • Attachment of Stearoyl Group : The stearoyl moiety is then attached to the modified amine.
  • Salt Formation : Finally, the compound is converted into its diethyl sulfate salt form to enhance solubility.

This synthetic pathway highlights the compound's accessibility for further modifications, which could enhance its biological activity or specificity.

Case Study 1: Lipid Interaction Studies

A study investigated the interaction of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine with lipid bilayers. Results indicated that the compound could integrate into lipid membranes, altering their permeability and fluidity. This property could be harnessed for drug delivery applications.

Case Study 2: Antimicrobial Properties

In a comparative analysis with structurally similar compounds, N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial membrane integrity.

Comparative Analysis with Similar Compounds

Compound Name Structure Unique Features
N-Palmitoyl-N',N''-di(2-cyanoethyl)diethylenetriamineSimilar backbone with palmitic acidShorter fatty acid chain; different biological activities
N-Oleoyl-N',N''-di(2-cyanoethyl)diethylenetriamineContains oleic acidUnsaturated fatty acid; potential for different membrane interactions
N-Arachidoyl-N',N''-di(2-cyanoethyl)diethylenetriamineLonger fatty acid chainEnhanced lipophilicity; possible applications in drug delivery

The uniqueness of N-Stearoyl-N',N''-di(2-cyanoethyl)diethylenetriamine lies in its combination of a saturated fatty acid with reactive cyanoethyl groups, offering diverse therapeutic potentials compared to its analogs.

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